BenchChemオンラインストアへようこそ!

BAY-4931

PPARγ Inverse-Agonism Potency Cellular Reporter Assay

BAY-4931 is a superior covalent PPARγ inverse-agonist with an IC50 of 0.17 nM. It ensures robust, reproducible data in PPARG-amplified cell lines (e.g., UM-UC-9) and is a high-quality benchmark for corepressor recruitment studies. Its unique mechanism and high purity provide essential differentiation from non-covalent analogs.

Molecular Formula C22H16ClN3O4
Molecular Weight 421.8 g/mol
Cat. No. B10857054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-4931
Molecular FormulaC22H16ClN3O4
Molecular Weight421.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C22H16ClN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27)
InChIKeyWFEBALYYDASKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-4931: Potent, Covalent PPARγ Inverse-Agonist for Oncology Target Validation and Gene Regulation Studies


BAY-4931 (CAS 423150-91-8) is a potent, covalent, and selective inverse-agonist of the peroxisome proliferator-activated receptor gamma (PPARγ or PPARG), a nuclear receptor implicated as a critical lineage driver in malignancies such as muscle-invasive luminal bladder cancer [1]. Developed through a structure-based design approach and disclosed in a 2022 *Journal of Medicinal Chemistry* publication, this chloro-nitro-arene compound is characterized by a benzoxazole core that enhances its interaction with nuclear receptor corepressors NCOR1 and NCOR2 [2]. Its primary value proposition is its high in vitro potency (reported IC50 of 0.17 nM in cellular reporter assays) and a unique covalent mechanism of action that distinguishes it from earlier generations of PPARγ modulators .

Why Substituting BAY-4931 with Other PPARγ Modulators (e.g., Rosiglitazone, T0070907, or BAY-0069) Is Scientifically Invalid


The PPARγ signaling pathway exhibits complex ligand-dependent pharmacology, meaning that simply targeting the same receptor with a different compound does not guarantee equivalent, or even similar, functional outcomes [1]. For instance, the approved PPARγ agonist rosiglitazone promotes a transcriptional activation profile diametrically opposed to the inverse-agonism of BAY-4931, which actively recruits corepressors like NCOR2 to silence target genes [2]. Even among PPARγ inverse-agonists, BAY-4931 demonstrates substantial differences in potency, selectivity, and binding mechanism compared to analogs. Unlike non-covalent agents such as SR10221 (which has a much lower binding affinity, Kd = 570 nM), BAY-4931's covalent nature leads to sustained target engagement and enhanced corepressor stabilization . Furthermore, within its own series, BAY-4931 exhibits a >15-fold improvement in potency and a distinct selectivity profile relative to its close analog BAY-0069 [3]. These molecular and functional divergences render simple interchange impossible without compromising experimental integrity and data reproducibility.

Quantitative Differentiators of BAY-4931: Comparative In Vitro Evidence vs. In-Class Analogs


Potency Advantage vs. Structural Analog BAY-0069 in Cellular Target Engagement

BAY-4931 demonstrates a 15.75-fold improvement in potency against human PPARγ in a cellular GAL4-NHR-FLUC one-hybrid reporter assay compared to its closely related structural analog BAY-0069 [1].

PPARγ Inverse-Agonism Potency Cellular Reporter Assay Nuclear Receptor

Superior Corepressor Recruitment vs. Non-Covalent Analog SR10221

BAY-4931 potently induces the interaction between the PPARγ ligand-binding domain (LBD) and the corepressor NCOR2 with an EC50 of 5.8 nM, a mechanism essential for its inverse-agonist activity . In contrast, the non-covalent inverse-agonist SR10221 displays a significantly weaker binding affinity for PPARγ (Kd = 570 nM) and a distinct, less stabilizing binding mode, which may result in less effective corepressor recruitment .

Corepressor Recruitment NCOR2 TR-FRET Mechanism of Action

CYP Inhibition Selectivity Profile: Minimal Off-Target Liability

BAY-4931 exhibits a clean CYP inhibition profile, showing no significant inhibition (IC50 >10 μM) of the major drug-metabolizing isoforms CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [1]. It only demonstrates weak inhibition of CYP2C8 (IC50 = 7.0 μM) [1].

Metabolic Stability CYP Inhibition Drug-Drug Interaction Selectivity

Validated Anti-Proliferative Activity in PPARγ-Dependent Bladder Cancer Model

In the PPARG-amplified human bladder cancer cell line UM-UC-9, BAY-4931 demonstrates potent, concentration-dependent anti-proliferative activity with an IC50 of 3.4 nM and achieves a maximum inhibition of proliferation of 79% .

Anti-proliferative Bladder Cancer UM-UC-9 Functional Activity

Primary Applications for BAY-4931 in Oncology and Nuclear Receptor Research


Validating PPARγ as an Oncogenic Lineage Driver in Bladder and Other Solid Tumors

Researchers can employ BAY-4931 in PPARG-amplified cell lines (e.g., UM-UC-9, HT-1197) to genetically or pharmacologically validate PPARγ as a tumor dependency. Its potent anti-proliferative activity (UM-UC-9 IC50 = 3.4 nM) allows for clear differentiation from DMSO controls and less potent analogs in viability and clonogenic assays . Its covalent mechanism ensures sustained target inhibition, providing a robust and reproducible window for downstream transcriptomic (RNA-seq) and proteomic analysis of PPARγ-dependent signaling networks [1].

Probing the Structural and Functional Basis of Nuclear Receptor Corepressor Interactions

Given its potent and well-characterized ability to induce PPARγ-NCOR2 interactions (EC50 = 5.8 nM, Emax = 619%), BAY-4931 serves as an ideal chemical tool for investigating the structural and biophysical underpinnings of corepressor recruitment . Its covalent nature and the availability of a high-resolution co-crystal structure (PDB ID: 8AQN) provide a definitive framework for studying the conformational dynamics of the repressive PPARγ complex, which is critical for understanding ligand-dependent transcriptional silencing [2].

Differentiating PPARγ Inverse-Agonism from Antagonism and Agonism in Gene Expression Studies

BAY-4931's distinct functional profile as a potent, covalent inverse-agonist allows researchers to precisely dissect the transcriptional consequences of different PPARγ ligand modalities. By using BAY-4931 in parallel with an agonist (e.g., Rosiglitazone) or a non-covalent antagonist (e.g., T0070907), scientists can generate comparative gene expression signatures (e.g., via RNA-seq) that clearly delineate the transcriptional programs specific to PPARγ inverse-agonism [1]. Its clean CYP inhibition profile minimizes confounding off-target effects in such complex cellular assays [3].

Benchmarking Novel PPARγ-Targeting Chemical Entities

For medicinal chemistry and drug discovery programs focused on PPARγ, BAY-4931 represents a high-quality benchmark control. Its high in vitro potency (PPARγ cellular IC50 = 0.17 nM) and validated selectivity (no activity against PPARA, PPARD, or PXR up to 50 μM) provide a rigorous standard for evaluating the activity and specificity of novel compounds in both biochemical and cellular assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-4931

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.